4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one
CAS No.: 1243022-01-6
Cat. No.: VC2660607
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1243022-01-6 |
|---|---|
| Molecular Formula | C14H11N3O2 |
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | 4-benzyl-1H-pyrido[2,3-b]pyrazine-2,3-dione |
| Standard InChI | InChI=1S/C14H11N3O2/c18-13-14(19)17(9-10-5-2-1-3-6-10)12-11(16-13)7-4-8-15-12/h1-8H,9H2,(H,16,18) |
| Standard InChI Key | STXRZXASFIXKPI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC(=O)C2=O |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC(=O)C2=O |
Introduction
Chemical Properties and Structural Characteristics
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound belonging to the pyridopyrazine family. It features a pyrido[2,3-b]pyrazine core with a benzyl group attached at the 4-position and a hydroxyl group at the 2-position. This unique structure confers specific chemical and biological properties, making it of interest in various fields, including medicinal chemistry and biochemical research.
Identification and Physical Properties
The compound has several identifiers and physical properties as outlined in Table 1:
Table 1: Identification and Physical Properties of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one
Structural Features
The compound contains several important structural features:
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A pyrido[2,3-b]pyrazine heterocyclic core system
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A benzyl group at the 4-position
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A hydroxyl group at the 2-position
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A carbonyl group at the 3-position
These structural elements create a unique three-dimensional configuration that influences its chemical reactivity and biological interactions.
Spectroscopic Characteristics
The spectral characteristics of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one can be inferred from related compounds in the pyridopyrazine family. While specific spectral data for this exact compound is limited in the available literature, insights can be drawn from related structures.
Spectral Data
For related compounds in this structural class, the following spectral patterns are typically observed:
Table 2: Typical Spectroscopic Characteristics of Pyrido[2,3-b]pyrazine Derivatives
| Spectroscopic Method | Typical Observations |
|---|---|
| IR Spectroscopy | Strong absorption bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (1630-1680 cm⁻¹), and aromatic C=C stretching (1400-1600 cm⁻¹) |
| ¹H-NMR | Characteristic signals for aromatic protons (δ 7.0-8.5 ppm), benzyl CH₂ protons (δ 4.5-5.5 ppm), and exchangeable OH proton (δ 9.0-12.0 ppm) |
| ¹³C-NMR | Signals for carbonyl carbon (δ 160-170 ppm), aromatic carbons (δ 110-150 ppm), and benzyl methylene carbon (δ 40-50 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 253 with characteristic fragmentation patterns involving loss of hydroxyl and benzyl groups |
Synthesis Methods
Several synthetic approaches can be employed to produce 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one.
Common Synthetic Routes
The synthesis of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. A common method is the condensation of 2-aminopyridine with benzyl bromide and a suitable carbonyl compound under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (100-150°C) to facilitate the formation of the pyridopyrazine ring system.
Alternative Synthesis Approaches
Research into pyrido[2,3-b]pyrazine derivatives has revealed additional synthetic pathways that may be applicable to 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one:
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Glyoxylic acid has been employed in the synthesis of related pyrido[2,3-b]pyrazin-3-one derivatives, suggesting a potential route for the target compound .
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Cyclization reactions involving diaminopyridine derivatives with appropriate reagents can lead to the formation of the pyridopyrazine core structure .
Antioxidant Activity
Related hydroxypyridine derivatives have demonstrated antioxidant properties, suggesting potential similar activity for 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one .
Structure-Activity Relationships
Studies on related compounds have established important structure-activity relationships that may apply to 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one:
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The position and nature of substituents on the benzyl group significantly influence enzyme inhibitory activity .
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The hydroxyl group at the 2-position may contribute to hydrogen bonding interactions with target enzymes.
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The pyridopyrazine core structure appears essential for biological activity across multiple related compounds .
Cellular Effects
The compound influences various cellular processes based on its structural properties and interactions with biomolecules.
Cell Signaling Pathways
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one may modulate the PI3K/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. Furthermore, it potentially impacts gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Interactions with Reactive Oxygen Species
Due to its structural features, particularly the hydroxyl group, the compound may demonstrate antioxidant activity by interacting with reactive oxygen species (ROS), potentially reducing oxidative stress in cells.
Structural Analogs and Derivatives
Several structural analogs of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one have been reported in the literature, providing insight into the significance of this compound class.
Related Compounds
Table 4: Structural Analogs of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one
Functionalized Derivatives
Research on functionalized derivatives includes:
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Compounds with modified benzyl groups, such as those containing cyano, methoxy, or halogen substituents .
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Derivatives with various heterocyclic substituents replacing the hydroxyl group .
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Compounds with modified ring systems, including incorporation of additional heteroatoms .
Analytical Methods
Analytical methods for the detection, quantification, and characterization of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one are important for research and quality control purposes.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly employed for the separation and quantification of pyrido[2,3-b]pyrazine derivatives. Typical conditions include:
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Reversed-phase chromatography using C18 columns
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Mobile phases consisting of acetonitrile/water mixtures with acidic modifiers
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UV detection at wavelengths between 254-280 nm, corresponding to the absorption maxima of the aromatic system
Mass Spectrometry
Mass spectrometry provides valuable structural information through:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume